![molecular formula C29H33N7O B14941218 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-(diphenylmethyl)piperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may bind to G-protein-coupled receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and are investigated for their receptor-binding properties.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another triazine derivative with similar biological activities.
Uniqueness
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diphenylmethyl group, in particular, may enhance its binding affinity and selectivity for certain targets .
Properties
Molecular Formula |
C29H33N7O |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C29H33N7O/c1-2-37-25-16-10-9-15-24(25)31-29-33-26(32-28(30)34-29)21-35-17-19-36(20-18-35)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,27H,2,17-21H2,1H3,(H3,30,31,32,33,34) |
InChI Key |
OKCUXMOTGJCSHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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